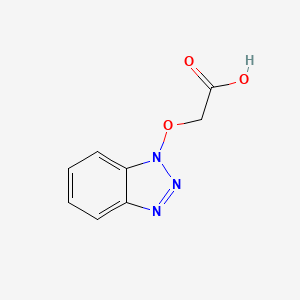

2-(Benzotriazol-1-yloxy)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

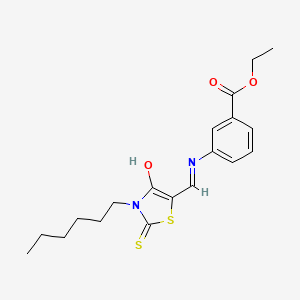

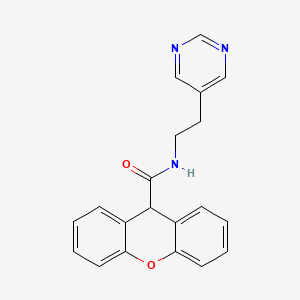

2-(Benzotriazol-1-yloxy)acetic acid is a chemical compound with the linear formula C10H11N3O2 . It is also known as Enamine 2- (1H-1,2,3-benzotriazol-1-yloxy)acetic acid .

Synthesis Analysis

The synthesis of 2-(Benzotriazol-1-yloxy)acetic acid involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .Molecular Structure Analysis

The molecular structure of 2-(Benzotriazol-1-yloxy)acetic acid has been characterized by single-crystal X-ray diffraction as well as with infrared spectroscopy and elemental analysis . The results reveal that it has a 1D double chain structure .Chemical Reactions Analysis

The chemical reactions of 2-(Benzotriazol-1-yloxy)acetic acid involve the reaction of o-phenylenediamine with NaNO2 in acetic acid which undergoes intramolecular cyclization to yield benzotriazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Benzotriazol-1-yloxy)acetic acid include a molecular weight of 205.218 . It also exhibits strong emission intensities in complexes .Wissenschaftliche Forschungsanwendungen

Synthesis of Pyridine Derivatives

- Chemical Synthesis : This compound facilitates the synthesis of pyridine derivatives, such as 2-(substituted amino)pyridines and pyrid-2-ones, through base-promoted reactions with α,β-unsaturated ketones. This process involves tandem [3 + 3] annulations, a combination of Michael addition and cyclization, proving efficient in creating previously challenging 3-unsubstituted pyridine derivatives (Katritzky et al., 1997).

Antimicrobial Activity

- Antimicrobial Properties : Derivatives of 2-(benzotriazol-1-yloxy)acetic acid have shown effective antimicrobial activities. One study synthesized novel derivatives by substituting amino acids on 1H-benzotriazol-1-ylacetyl chloride and found them effective against various bacteria and fungi (Jamkhandi & Disouza, 2012).

Synthesis of Azetidinones

- Synthesis of Azetidinones : Ethyl-1H-benzotriazol-1-acetate was synthesized using 1H-benzotriazole and further processed to create azetidinones with notable antifungal activity. This highlights its role in developing compounds with potential pharmaceutical applications (Toraskar et al., 2009).

Antibacterial Agents

- Antibacterial Agents : This compound has been used to synthesize N-substituted benzylidene-2-(1H-benzotriazol-1-yl) acetohydrazide derivatives, which demonstrated significant antibacterial activity against various bacterial strains, including E. coli and S. aureus (Rani et al., 2021).

Structural Studies

- Polymorphism and Structural Analysis : 2-(Benzotriazol-2-yl)acetic acid, a closely related compound, has been studied for its polymorphic crystalline structure, showcasing unique hydrogen bonding and π–π stacking interactions (Alieva et al., 2012).

Coordination Polymers

- Coordination Polymer Construction : This compound is used in constructing coordination polymers with transition metals, showing potential in materials science for its structural and optical properties (Ji et al., 2018).

Electromaterials

- Electromaterial Synthesis : 2-(Benzotriazol-1-yloxy)acetic acid has been involved in the synthesis of electrochromic and optical materials, highlighting its role in the development of advanced materials with potential electronic applications (Kaya et al., 2011).

Environmental Impact

- Environmental Impact Study : Research on benzotriazoles, including 2-(benzotriazol-1-yloxy)acetic acid, focuses on their transformation and biodegradation in the environment, understanding their presence and impact as organic micropollutants (Huntscha et al., 2014).

Safety And Hazards

Zukünftige Richtungen

The future directions for 2-(Benzotriazol-1-yloxy)acetic acid could involve further exploration of its potential applications in the field of porous coordination polymers . These have potential applications in the field such as gas storage and separation, magnetism, catalysis, luminescence, sensing, and detection .

Eigenschaften

IUPAC Name |

2-(benzotriazol-1-yloxy)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c12-8(13)5-14-11-7-4-2-1-3-6(7)9-10-11/h1-4H,5H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDUXROJIRWXTKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2OCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-1,2,3-benzotriazol-1-yloxy)acetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B2427957.png)

![N-[2-(2-Hydroxyethoxy)-2-(4-methylphenyl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2427963.png)

![2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N,N-diethylacetamide](/img/structure/B2427964.png)

![2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}benzoic acid](/img/structure/B2427965.png)

![N1-(4-fluorobenzyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2427973.png)

![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-hydroxyethyl)acetamide](/img/structure/B2427977.png)